2-methyl-6-nitro-1H-indole-3-carbaldehyde
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Overview
Description
2-Methyl-6-nitro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research
Preparation Methods
The synthesis of 2-methyl-6-nitro-1H-indole-3-carbaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and nitrobenzene.
Nitration: The first step involves the nitration of 2-methylindole to introduce the nitro group at the 6-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formylation: The next step is the formylation of the indole ring at the 3-position. This can be accomplished using the Vilsmeier-Haack reaction, which involves the reaction of the nitrated indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
2-Methyl-6-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, such as halogenation or alkylation, using appropriate reagents and catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-6-nitro-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-6-nitro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
2-Methyl-6-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Lacks the methyl and nitro groups, making it less reactive in certain chemical reactions.
2-Methyl-1H-indole-3-carbaldehyde: Lacks the nitro group, which affects its biological activity and reactivity.
6-Nitro-1H-indole-3-carbaldehyde: Lacks the methyl group, which can influence its chemical properties and applications.
The presence of both the methyl and nitro groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
2-methyl-6-nitro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-9(5-13)8-3-2-7(12(14)15)4-10(8)11-6/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDHZVMGQHEMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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